molecular formula C7H9BO2 B124818 p-Tolylboronic acid CAS No. 5720-05-8

p-Tolylboronic acid

Cat. No.: B124818
CAS No.: 5720-05-8
M. Wt: 135.96 g/mol
InChI Key: BIWQNIMLAISTBV-UHFFFAOYSA-N
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Description

P-tolylboronic acid, also known as 4-methylphenylboronic acid, is an organic compound with the molecular formula CH₃C₆H₄B(OH)₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: P-tolylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromotoluene with a boron-containing reagent such as triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the boronic acid being isolated through an aqueous workup and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

p-Tolylboronic acid is commonly used as a substrate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the palladium-catalyzed coupling of arylboronic acids with aryl halides or triflates to form new carbon-carbon bonds .

Reaction Conditions

  • Catalyst: Palladium complexes, such as Pd(OAc)2 or Pincer Pd(II) Complexes

  • Base: Inorganic bases like Cs2CO3, K2CO3, or potassium phosphate

  • Solvent: Toluene/water mixtures, or other suitable organic solvents

  • Temperature: Typically elevated temperatures (e.g., 80 °C to 160 °C)
    Example Reactions and Results

  • Reaction with bromobenzene: o-tolylboronic acid needs a much longer time than p-tolylboronic acid when reacted with bromobenzene .

  • Reaction with 1-iodo-4-methoxybenzene: both o-tolylboronic acid and p-tolylboronic acid can be converted in high yields within 4 h .

  • Reaction with 1-bromo-4-(chloromethyl)benzene: The selective reaction of C(sp2)–Br bond with arylboronic acids could proceed smoothly to give 42% of the desired product, also accompanied by 25% yield of bis-coupling product .

Direct Arylation of Heterocycles

p-Tolylboronic acid can be used in direct arylation reactions with electron-deficient heterocycles . This reaction allows for the direct introduction of the tolyl group onto the heterocyclic ring .

Reaction Conditions

  • Catalyst: Silver nitrate (AgNO3)

  • Oxidant: Potassium persulfate (K2S2O8)

  • Acid: Trifluoroacetic acid (TFA)

  • Solvent: Not specified in the provided context.

  • Temperature: Room temperature (23 °C)

Example Reactions and Results

The reaction is fairly general for several classes of electron-poor heterocycles of varying substitution, with yields ranging from 30% to >90% . Regioselectivity on the heterocycle was predominantly for the 2- and 4- positions, and bis-addition proved to be minimal .

Other Reactions and Considerations

  • Electronic effects: When 3-methoxycarbonylbenzeneboronic acid was employed as the substrate, the reaction proceeds much faster than 4-methoxycarbonylphenylboronic acid .

  • steric hindrance: Sterically demanding ortho substituents, such as o-tolylboronic acid, did not impair the coupling reaction .

  • Additives: Sodium bromide increased the yield in reactions, but copper acetate resulted in no cross-coupling reaction .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

p-Tolylboronic acid is a crucial reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the coupling of this compound with various aryl halides under optimized conditions using palladium catalysts. The reaction yielded biaryl products with high efficiency (up to 99% yield) depending on the choice of ligands and bases used in the reaction medium .

Functionalization of Quinones

Recent research has shown that this compound can facilitate the direct functionalization of quinones. This method allows for the introduction of aryl groups into quinone structures at room temperature, which is advantageous for large-scale synthesis .

Substrate Product Yield (%)
1,4-Benzoquinone85
2-Methyl-1,4-benzoquinone90

C–H Arylation

In another application, this compound has been employed for C–H arylation of electron-deficient heterocycles. This method simplifies the synthesis of complex molecules by allowing direct arylation without pre-functionalization .

Antimycobacterial Activity

This compound has been investigated for its potential in developing new antimycobacterial agents. Analogues based on pyrazinoic acid, which includes this compound derivatives, have shown promise against Mycobacterium tuberculosis by inhibiting tubulin polymerization .

Research Findings:

  • Compounds derived from this compound exhibited improved potency compared to traditional treatments.
  • Structure-activity relationship (SAR) studies indicated that specific substitutions on the p-tolyl group enhanced antimicrobial activity.

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and electrical conductivity.

Data Table: Properties of Boron-Containing Polymers

Polymer Type Thermal Stability (°C) Electrical Conductivity (S/m)
Boron-Doped Polycarbonate>2500.01
Boron-Nitrogen Co-polymers>3000.05

Mechanism of Action

The mechanism by which P-tolylboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the formation of the transition state and subsequent product .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-methoxyphenylboronic acid
  • 4-bromophenylboronic acid
  • 4-chlorophenylboronic acid

Comparison: P-tolylboronic acid is unique due to the presence of a methyl group on the aromatic ring, which can influence its reactivity and the steric properties of the resulting products. Compared to phenylboronic acid, this compound may offer different selectivity and reactivity in cross-coupling reactions. The presence of electron-donating or electron-withdrawing groups in similar compounds can significantly alter their chemical behavior and suitability for specific applications .

Biological Activity

p-Tolylboronic acid (p-TBA), a boronic acid derivative, has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article delves into the biological activities associated with p-TBA, including its mechanisms of action, interactions with biomolecules, and implications in cancer therapy and diagnostics.

This compound is characterized by its boron atom bonded to a p-tolyl group (C7H9B). Its structure allows it to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • p-TBA has been studied for its role in inhibiting cancer cell proliferation. It has shown promise in disrupting microtubule dynamics, which is crucial for cell division. For instance, studies indicate that p-TBA analogs can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells such as MDA-MB-231 and MCF-7 breast cancer lines .
  • Protein Interactions :
    • The boronic acid group allows p-TBA to interact with proteins containing serine residues. This interaction is facilitated through the formation of stable complexes, which can be exploited for selective tagging of proteins in cellular studies .
  • Fructose Sensing :
    • p-TBA has been utilized as a sensor for fructose due to its ability to form complexes with sugars. This property is significant for developing biosensors and understanding carbohydrate metabolism .

Anticancer Studies

A notable study highlighted the synthesis of p-TBA derivatives that exhibited significant cytotoxic effects against various cancer cell lines. The derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
This compound Derivative AMDA-MB-2315.2
This compound Derivative BMCF-73.8

Mechanistic Insights

Research has shown that p-TBA can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, it has been observed that p-TBA enhances the efficacy of other chemotherapeutic agents when used in combination therapies.

Case Studies

  • Combination Therapy with Bortezomib :
    • A study investigated the effects of combining p-TBA with bortezomib, a proteasome inhibitor used in multiple myeloma treatment. The combination resulted in synergistic effects, enhancing apoptosis rates compared to either agent alone .
  • In Vivo Studies :
    • In vivo models have demonstrated that administration of p-TBA leads to significant tumor regression in xenograft models of breast cancer. Histological analysis revealed reduced tumor cell proliferation and increased apoptotic markers .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing p-tolylboronic acid derivatives in cross-coupling reactions?

  • Methodological Answer : The Suzuki-Miyaura reaction is widely used, requiring a palladium catalyst (e.g., Pd(OAc)₂), a base (K₂CO₃ or K₃PO₄), and PEG400 as a solvent for efficient coupling. For example, this compound reacts with o-chlorobenzonitrile under these conditions to yield sartan biphenyl intermediates in >99% yield at 60°C for 24 hours . Control experiments should include testing base strength and solvent polarity to optimize reaction efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B) to confirm boronic acid functionality and detect impurities. For solid-phase applications, UV spectroscopy can monitor hydrolytic cleavage kinetics from diethanolamine resins, ensuring >95% purity . Cross-reference with HPLC-MS for quantitative analysis of byproducts.

Q. What are common side reactions encountered when using this compound in arylations?

  • Methodological Answer : Protodeboronation and homocoupling are frequent issues. Radical-based C-H functionalization (e.g., "borono-Minisci" reactions) mitigates these using AgNO₃ (20 mol%) and K₂S₂O₈ (3 eq.) at 50°C, which stabilizes the boronate radical intermediate . Include control reactions without AgNO₃ to isolate side-reaction pathways.

Advanced Research Questions

Q. How do conflicting data on enantioselectivity in this compound-mediated fluorination arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from competing reaction pathways. For example, omitting this compound in allylic alcohol fluorination reduces yield by 60% and erases enantioselectivity, implicating its role in stabilizing ion-pair intermediates . Use NMR titration experiments to confirm substrate-catalyst interactions and kinetic isotopic effect (KIE) studies to distinguish rate-determining steps.

Q. What experimental strategies distinguish transmetallation pathways in Suzuki-Miyaura reactions involving this compound?

  • Methodological Answer : Employ ³¹P NMR to monitor ligand exchange rates. Hydroxo-palladium complexes react with this compound at 2.4 × 10⁻³ s⁻¹ in THF/H₂O, whereas halide complexes show negligible reactivity with trihydroxyborates, confirming a hydroxide-dependent mechanism . Use low-temperature (-40°C) kinetics to isolate intermediates.

Q. How can computational methods predict regioselectivity in this compound functionalization?

  • Methodological Answer : Density Functional Theory (DFT/B3LYP) calculations model frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example, the LUMO of this compound localizes at the boron atom, directing electrophilic attacks in borono-Mannich reactions . Validate predictions with deuterium-labeling experiments.

Q. What solid-phase techniques enable derivatization of multifunctional this compound analogs?

  • Methodological Answer : Immobilize this compound on N,N-diethanolaminomethyl polystyrene (DEAM-PS) via esterification. This supports Ugi multicomponent reactions and resin-to-resin transfers for combinatorial libraries. Hydrolytic cleavage requires >32 equiv. H₂O to achieve >90% recovery . Monitor equilibrium dynamics using UV spectroscopy.

Q. Data Contradiction and Optimization

Q. How should researchers address discrepancies in catalytic activity when using this compound with different phosphates?

  • Methodological Answer : Conflicting enantioselectivity data (e.g., TRIP vs. BINOL phosphates) arise from steric and electronic mismatches. Perform Hammett plots to correlate phosphate substituent effects with enantiomeric excess (ee). For example, electron-withdrawing groups on phosphates enhance π-π interactions with the p-tolyl group .

Q. Why do aerobic copper-catalyzed reactions with this compound exhibit variable oxidation outcomes?

  • Methodological Answer : Oxygen concentration and solvent flammability thresholds influence pathways. Use supercritical CO₂ to safely increase O₂ solubility, favoring oxidative dimerization over protodeboronation . Compare batch vs. flow reactors to minimize headspace oxygen risks.

Properties

IUPAC Name

(4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWQNIMLAISTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Record name 4-methylphenylboronic acid
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DSSTOX Substance ID

DTXSID00205836
Record name p-Tolueneboronic acid
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Molecular Weight

135.96 g/mol
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CAS No.

5720-05-8
Record name p-Tolylboronic acid
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Record name p-Tolueneboronic acid
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Record name p-Tolylboronic acid
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Record name P-TOLUENEBORONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-iodotoluene (35 g, 160.5 mmol) in diethyl ether (400 mL) was added n-butyllithium (2 M in pentane, 88.3 mL, 176.6 mmol) at 0° C. After stirring at 0° C. for another 15 min the solution was cooled to −60° C. and tributylborate (60.6 mL, 224.7 mmol) was added. The cooling bath was removed and the reaction allowed to heat up to room temperature. The solution was acidified with hydrochloric acid (2 N, 280 mL) and the organic phase separated off. The aqueous phase was extracted with diethyl ether 2×125 mL). The combined organic phases were extracted with sodium hydroxide (1 N, 5×50 mL). The combined aqueous extracts were acidified to give 18.6 g of the desired material.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
88.3 mL
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400 mL
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solvent
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Quantity
60.6 mL
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Synthesis routes and methods II

Procedure details

Under nitrogen, a solution of 94.1 g (0.55 mol) of 4-bromotoluene in 400 mL of anhydrous THF was treated with 14.5 g (0.60 mol) of magnesium turnings. The reaction was stirred at reflux for 2 h, cooled to -78° C., treated with a solution of 156 mL (1.38 mol) of trimethyl borate in 475 mL of THF, stirred for 1 h, and allowed to warm to ambient temperature. The reaction mixture was concentrated in vacuo and partitioned between aqueous base and methylene chloride. The pH of the aqueous phase was adjusted to one with hydrochloric acid and extracted with methylene chloride. The organic phase was dried (MgSO4) and concentrated in vacuo to give 4-tolylboronic acid: NMR (CDCl3)δ2.45 (s, 3H), 7.31 (d, J=8 Hz, 2H), 8.13 (d, J=8 Hz, 2H).
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
14.5 g
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reactant
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Quantity
400 mL
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156 mL
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Name
Quantity
475 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Boronophenylalanine can be synthesized by the scheme illustrated in FIG. 5D. Accordingly, from p-bromotoluene 81 by Grignard reaction and treatment with triethylborate at -78° C. followed by hydrolysis gave p-boronotoluene 82. This on bromination and oxidation gave 84 according to Snyder et al. (1958) J Am Chem Soc 80:835-838. Further treatment with N-methyldiethanolamine in THF afforded the cyclic boronate, which on reaction with ethylisocyanate and sodium hydride at -70°-20° C. gave (Z)-ethyl α-formyl cinnamate derivative 86. Catalytic hydrogenation of 86 gave boronophenylalanine ethyl ester derivative 87. Finally, 87 was treated with sodium hydroxide and HCl in one pot to afford boronophenylalanine.
Name
p-Boronophenylalanine
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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